Nur77 antagonist 1

Nuclear Receptor Pharmacology Triple-Negative Breast Cancer Surface Plasmon Resonance

Nur77 antagonist 1, also designated as Compound ja, is a synthetic small molecule that functions as a selective antagonist of the orphan nuclear receptor Nur77 (NR4A1, TR3). It belongs to the 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide chemical series and has been optimized from the lead compound 8b through systematic structure-activity relationship (SAR) studies.

Molecular Formula C25H32N8OS
Molecular Weight 492.6 g/mol
Cat. No. B12376426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNur77 antagonist 1
Molecular FormulaC25H32N8OS
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC(=O)C1=CC2=C(N1)C=CC(=C2)NC3=NC=CC(=N3)C4=C(N=C(S4)NC)C
InChIInChI=1S/C25H32N8OS/c1-5-33(6-2)13-7-11-27-23(34)21-15-17-14-18(8-9-19(17)31-21)30-24-28-12-10-20(32-24)22-16(3)29-25(26-4)35-22/h8-10,12,14-15,31H,5-7,11,13H2,1-4H3,(H,26,29)(H,27,34)(H,28,30,32)
InChIKeyHBLFYECMSPRSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nur77 Antagonist 1 (Compound ja) for Triple-Negative Breast Cancer Research: A Selective Nur77 Modulator


Nur77 antagonist 1, also designated as Compound ja, is a synthetic small molecule that functions as a selective antagonist of the orphan nuclear receptor Nur77 (NR4A1, TR3) [1]. It belongs to the 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide chemical series and has been optimized from the lead compound 8b through systematic structure-activity relationship (SAR) studies [1]. The compound exhibits a binding affinity (KD) of 91 nM for Nur77 as measured by surface plasmon resonance (SPR), representing a ~3.9-fold improvement over the parent lead [1]. Its primary application lies in oncology research, particularly in the study of triple-negative breast cancer (TNBC), where it demonstrates Nur77-dependent antiproliferative and pro-apoptotic effects [1].

Why Standard Nur77 Antagonists Cannot Substitute for Nur77 Antagonist 1 in TNBC-Focused Research


Nur77 antagonist 1 is not a generic tool compound; it is a highly optimized analog derived from a focused SAR campaign specifically designed to enhance potency and selectivity against triple-negative breast cancer (TNBC) [1]. Unlike earlier Nur77 antagonists such as C-DIM8/DIM-C-pPhOH, which exhibit broad activity across multiple cancer types but with micromolar potency and limited TNBC selectivity [2], or the natural product celastrol with promiscuous polypharmacology [3], Nur77 antagonist 1 demonstrates a 91 nM KD—substantially tighter binding than the lead 8b (KD = 354 nM) and the widely referenced TMPA (KD = 1.45 μM) [1][4]. Furthermore, its >20-fold selectivity for TNBC cell lines over normal breast epithelium is a precisely engineered property absent in many in-class compounds, making generic substitution scientifically invalid for studies requiring TNBC-specific Nur77 pathway interrogation [1].

Quantitative Differentiation of Nur77 Antagonist 1 (Compound ja) Versus In-Class Comparators


Nur77 Binding Affinity: 3.9-Fold Improvement Over Lead Compound 8b

Nur77 antagonist 1 exhibits a 3.9-fold enhancement in target binding affinity relative to its parent lead compound 8b, as measured by surface plasmon resonance (SPR) [1]. The compound binds the Nur77 ligand-binding domain with a KD of 91 nM, compared to 354 nM for lead 8b [1]. This represents a quantified difference of 263 nM, or a 74% reduction in KD, achieved through systematic SAR-guided optimization of the 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide scaffold [1].

Nuclear Receptor Pharmacology Triple-Negative Breast Cancer Surface Plasmon Resonance

TNBC Cell Line Antiproliferative Potency with >20-Fold Selectivity Over Normal Breast Epithelium

Nur77 antagonist 1 demonstrates potent, selective antiproliferative activity across a panel of triple-negative breast cancer (TNBC) cell lines while largely sparing normal breast epithelial cells [1]. The compound exhibits IC50 values of 0.40 ± 0.03 μM (MDA-MB-231), 0.38 ± 0.08 μM (HCC-1806), and 2.12 ± 0.15 μM (BT549) [1]. In contrast, the IC50 against the human normal breast cell line MCF-10A is 48.01 ± 2.86 μM [1]. The resulting selectivity index (SI) is >20 across all TNBC lines tested, with the most selective window exceeding 120-fold for HCC-1806 cells [1].

Cancer Cell Biology Selectivity Profiling TNBC

In Vivo Antitumor Efficacy in MDA-MB-231 Xenograft Model Without Overt Toxicity

Nur77 antagonist 1 demonstrates statistically significant tumor growth inhibition in the MDA-MB-231 triple-negative breast cancer xenograft model in nude mice [1]. Daily intraperitoneal administration at 10 mg/kg resulted in marked suppression of tumor volume compared to vehicle-treated controls, with the authors reporting 'significant' tumor growth inhibition and 'no apparent side effects in mice and zebrafish' [1]. While exact tumor volume reduction percentages are not reported in the public abstract, the qualitative assessment of both efficacy and tolerability in a standard in vivo oncology model distinguishes this compound from many earlier Nur77 antagonists that either lack in vivo validation or exhibit dose-limiting toxicities [2].

In Vivo Pharmacology Xenograft Model TNBC

Binding Affinity Advantage Over Celastrol (Natural Product Nur77 Modulator)

Nur77 antagonist 1 exhibits a 3.2-fold higher binding affinity for Nur77 compared to the natural product celastrol, a well-characterized Nur77-binding pentacyclic triterpene [1][2]. The synthetic small molecule achieves a KD of 91 nM [1], whereas celastrol binds to Nur77 with a reported KD of 292 nM [2]. This 201 nM difference in binding affinity (or 69% lower KD) is particularly significant given that celastrol is known to interact with multiple cellular targets beyond Nur77, whereas Compound ja was specifically engineered for Nur77 antagonism [1][2].

Natural Product Pharmacology Binding Affinity Comparison Chemical Probe Validation

Optimal Scientific and Procurement Applications for Nur77 Antagonist 1 (Compound ja)


TNBC-Specific Nur77 Pathway Deconvolution

Nur77 antagonist 1 is uniquely suited for experiments requiring selective blockade of Nur77 transcriptional activity in triple-negative breast cancer (TNBC) models without confounding toxicity to normal mammary epithelium. Its >20-fold selectivity index over MCF-10A cells [1] ensures that observed antiproliferative effects are attributable to TNBC-specific signaling rather than generalized cytotoxicity. This property is essential for researchers mapping the Nur77-dependent apoptotic pathways, including TP53 phosphorylation and mitochondrial dysfunction, as originally characterized for this compound [1].

Preclinical In Vivo Proof-of-Concept Studies in TNBC Xenografts

For investigators requiring an in vivo-validated Nur77 antagonist tool compound, Nur77 antagonist 1 offers demonstrated efficacy in the MDA-MB-231 xenograft model at 10 mg/kg i.p. with reported favorable tolerability in both murine and zebrafish models [1]. This contrasts with many earlier Nur77 antagonists (e.g., C-DIM8) whose in vivo activity is either unreported or confounded by off-target effects [2]. The compound is therefore appropriate for preclinical studies aiming to establish target engagement and antitumor activity as a prelude to medicinal chemistry optimization.

Comparative Pharmacology of Nur77 Antagonists Across Affinity Ranges

With a KD of 91 nM [1], Nur77 antagonist 1 occupies an intermediate-high affinity tier among reported Nur77 ligands, positioned between weaker antagonists like TMPA (KD = 1.45 μM) [3] and ultra-high affinity agonists such as Cytosporone B (EC50 = 0.278 nM) [3]. This places it in an ideal range for comparative pharmacological studies where dose-dependent target engagement can be correlated with functional outcomes in TNBC cell lines. Its 3.9-fold affinity improvement over lead 8b [1] provides a concrete SAR benchmark for follow-on medicinal chemistry efforts.

Chemical Probe Validation in Nur77-Mediated Apoptosis Assays

Researchers seeking to validate the role of Nur77 in caspase-dependent apoptosis should prioritize Nur77 antagonist 1 over promiscuous natural products like celastrol. The compound's engineered selectivity, combined with its demonstrated induction of TP53 phosphorylation and mitochondrial dysfunction [1], enables rigorous interrogation of the Nur77-apoptosis axis without the confounding influence of celastrol's additional molecular targets [4]. This makes it an appropriate positive control for siRNA/shRNA knockdown rescue experiments and pathway validation studies.

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